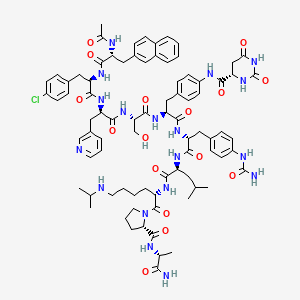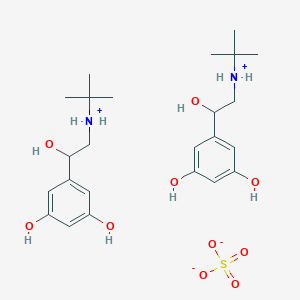
Cgh 2466 dihydrochloride
Vue d'ensemble
Description
CGH 2466 dihydrochloride is an adenosine A1, A2B, and A3 receptor antagonist . It also inhibits p38 MAPK and phosphodiesterase type 4D . It displays potent anti-inflammatory effects in vitro and in vivo . It is potentially useful for asthma and chronic obstructive pulmonary disease (COPD) research .
Molecular Structure Analysis
The molecular formula of this compound is C14H11Cl4N3S . The compound is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .Physical And Chemical Properties Analysis
The molecular weight of this compound is 395.13 . It is soluble to 10 mM in DMSO with gentle warming and to 5 mM in ethanol . .Applications De Recherche Scientifique
1. Genomic Analysis in Cancer Research
Comparative Genomic Hybridization (CGH) is crucial in cancer research for detecting DNA sequence copy number changes in solid tumors. This technique provides an overview of genomic imbalances in tumor specimens, mapping these changes on normal chromosomes. It's particularly useful for studying common solid tumors, where high-quality metaphase preparations are challenging, and karyotypes are often complex (Kallioniemi et al., 1994).
2. Advancements in Genomic Hybridization Techniques
Advancements in CGH, such as matrix-based and array-based CGH, have significantly improved the resolution and simplified the analysis of genomic imbalances in tumor cells. These advancements are vital for developing CGH as a diagnostic tool, especially with the use of genomic fragments as small as 75 kb, enhancing detection capabilities (Solinas‐Toldo et al., 1997; Davies et al., 2005).
3. Prenatal Diagnosis and Genomic Imbalances
CGH is transforming prenatal diagnosis by enabling high-resolution interrogation of the human genome, providing diagnostic information over conventional karyotyping. This application is critical for detecting genomic imbalances in the prenatal population (Hillman et al., 2011).
4. CGH in Renal Cell Carcinoma Diagnosis
Array-based CGH is employed in the genetic diagnosis of cancers, including renal cell carcinomas. This application aids in distinguishing different types of renal cell carcinomas based on their genetic profiles, improving diagnostic accuracy and therapeutic decision-making (Wilhelm et al., 2002).
5. CGH in Medical Genetics
Recent improvements in array CGH have enhanced the resolution and sensitivity of CGH in medical genetics. This development allows for detailed genomic investigation, particularly in cancer and developmental disorders, facilitating gene discovery at a rapid rate (Albertson & Pinkel, 2003).
Mécanisme D'action
Target of Action
CGH 2466 dihydrochloride is a combined adenosine receptor antagonist . It primarily targets the adenosine A1, A2B, and A3 receptors , with IC50 values of 19, 21, and 80 nM respectively . These receptors play a crucial role in various physiological processes, including inflammation and neurotransmission.
Mode of Action
This compound acts as an antagonist to the adenosine A1, A2B, and A3 receptors, inhibiting their function . Additionally, it inhibits p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase type 4D (PDE4D) , with IC50 values of 187 - 400 nM and 22 nM respectively .
Biochemical Pathways
The compound’s action on the adenosine receptors, p38 MAPK, and PDE4D affects several biochemical pathways. The inhibition of these targets can lead to potent anti-inflammatory effects . This is particularly relevant in the context of diseases like asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a significant role .
Pharmacokinetics
Its solubility in dmso and ethanol suggests that it may have good bioavailability .
Result of Action
This compound displays potent anti-inflammatory effects both in vitro and in vivo . By antagonizing the adenosine receptors and inhibiting p38 MAPK and PDE4D, it can potentially reduce inflammation, making it useful for research into diseases like asthma and COPD .
Safety and Hazards
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S.2ClH/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8;;/h1-7H,(H2,17,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXRCTIBFLXKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl4N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















